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Compound of Interest

Compound Name: Atto 465 NHS ester

Cat. No.: B1261320 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Atto 465 NHS ester for the

covalent labeling of antibodies and their subsequent application in multiplex

immunofluorescence (mIF) microscopy. This document includes detailed protocols for antibody

conjugation, sample preparation, and both sequential and simultaneous immunofluorescence

staining.

Introduction to Atto 465 in Multiplex
Immunofluorescence
Multiplex immunofluorescence is a powerful technique enabling the simultaneous visualization

of multiple targets within a single tissue section or cell sample. This spatial analysis of

biomolecules is critical for understanding complex biological systems, identifying cellular

interactions, and discovering new biomarkers. The selection of appropriate fluorophores is

paramount to the success of mIF, with key considerations being brightness, photostability, and

distinct spectral properties to minimize bleed-through between channels.

Atto 465, a fluorescent label derived from acriflavine, is an excellent candidate for mIF. It

exhibits strong absorption, a high fluorescence quantum yield, and notable thermal and

photostability[1][2][3]. Its excitation and emission spectra in the blue-green region of the

spectrum fill a useful niche, allowing for its integration into multicolor panels. The N-

hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient
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covalent labeling of primary or secondary antibodies by forming stable amide bonds with

primary amino groups, such as those on lysine residues[4].

Properties of Atto 465
A thorough understanding of the spectral properties of Atto 465 is crucial for designing mIF

panels and setting up imaging parameters to avoid spectral overlap.

Property Value Reference

Excitation Maximum (λex) 453 nm [1]

Emission Maximum (λem) 506 nm

Molar Extinction Coefficient

(εmax)
7.5 x 10⁴ M⁻¹cm⁻¹

Fluorescence Quantum Yield

(ηfl)
70%

Fluorescence Lifetime (τfl) 5.0 ns

Stokes Shift 53 nm

Experimental Protocols
Protocol 1: Antibody Conjugation with Atto 465 NHS
Ester
This protocol details the covalent attachment of Atto 465 NHS ester to an antibody.

Materials:

Primary or secondary antibody to be labeled

Atto 465 NHS ester

Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://sysy.com/products/protocols/Multiplexing_Immunofluorescence.pdf
https://www.atlasantibodies.com/knowledge-hub/protocols-for-antibody-applications/ihc-if-protocol-multiplex/
https://www.benchchem.com/product/b1261320?utm_src=pdf-body
https://www.benchchem.com/product/b1261320?utm_src=pdf-body
https://www.benchchem.com/product/b1261320?utm_src=pdf-body
https://www.benchchem.com/product/b1261320?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification column (e.g., Sephadex G-25)

Phosphate-buffered saline (PBS)

Procedure:

Antibody Preparation:

Dissolve the antibody in the labeling buffer at a concentration of 2 mg/mL.

Ensure the antibody solution is free of amine-containing substances like Tris or glycine, as

these will compete with the labeling reaction. If necessary, dialyze the antibody against

PBS and then adjust the pH with the labeling buffer.

Atto 465 NHS Ester Solution Preparation:

Immediately before use, dissolve the Atto 465 NHS ester in amine-free, anhydrous DMF

or DMSO to a concentration of 2 mg/mL.

Conjugation Reaction:

For an initial conjugation, a 2-fold molar excess of the reactive dye to the antibody is

recommended. The optimal ratio may need to be determined empirically for each antibody.

Slowly add the dissolved Atto 465 NHS ester to the antibody solution while gently stirring.

Incubate the reaction for 1 hour at room temperature, protected from light.

Purification of the Conjugate:

Separate the labeled antibody from the unreacted dye using a gel permeation

chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

The first colored band to elute is the antibody-dye conjugate.

Storage:
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Store the purified Atto 465-conjugated antibody under the same conditions as the

unlabeled antibody, protected from light. For long-term storage, consider adding a

preservative like sodium azide and storing at 4°C or in aliquots at -20°C.

Preparation

Conjugation Purification

Antibody in
Labeling Buffer (pH 8.3)

Incubate 1 hr at RT
(Protected from Light)

Atto 465 NHS Ester in
Anhydrous DMSO/DMF

Gel Permeation
Chromatography

Atto 465-Ab
Conjugate

Click to download full resolution via product page

Workflow for Antibody Conjugation with Atto 465 NHS Ester.

Protocol 2: Multiplex Immunofluorescence Staining
This section provides generalized protocols for both sequential and simultaneous mIF. The

choice between these methods will depend on the antibodies used (e.g., host species) and the

potential for cross-reactivity.

Sample Preparation (General):

Fix cells or tissues using an appropriate method (e.g., paraformaldehyde for cells, formalin-

fixed paraffin-embedded for tissues).

Permeabilize the samples if targeting intracellular antigens (e.g., with Triton X-100 or

saponin).

Perform antigen retrieval for FFPE tissues as required.

Block non-specific antibody binding using a suitable blocking buffer (e.g., 5% normal serum

from the host species of the secondary antibody or bovine serum albumin).

A. Sequential Immunofluorescence Protocol
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This method involves the sequential application of primary and secondary antibodies for each

target.

First Target Staining:

Incubate the sample with the primary antibody for the first target overnight at 4°C.

Wash thoroughly with PBS.

Incubate with the corresponding fluorescently labeled secondary antibody (if the primary is

not directly conjugated) for 1 hour at room temperature.

Wash thoroughly with PBS.

Subsequent Target Staining:

Repeat the blocking step.

Incubate with the primary antibody for the second target.

Continue with the corresponding secondary antibody, ensuring it is labeled with a

spectrally distinct fluorophore.

Repeat for all targets.

Mounting and Imaging:

Counterstain nuclei with a suitable dye (e.g., DAPI), if desired.

Mount the coverslip with an anti-fade mounting medium.

Image the sample using a fluorescence microscope with appropriate filter sets for each

fluorophore.
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Sequential Multiplex Immunofluorescence Workflow.
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B. Simultaneous Immunofluorescence Protocol

This method is suitable when using primary antibodies raised in different species or directly

conjugated primary antibodies.

Antibody Incubation:

Create a cocktail of all primary antibodies (including the Atto 465-conjugated antibody) in

the blocking buffer.

Incubate the sample with the primary antibody cocktail overnight at 4°C.

Wash thoroughly with PBS.

Secondary Antibody Incubation (if necessary):

If using unconjugated primary antibodies, incubate with a cocktail of corresponding

secondary antibodies, each conjugated to a spectrally distinct fluorophore, for 1 hour at

room temperature. Ensure secondary antibodies have minimal cross-reactivity.

Wash thoroughly with PBS.

Mounting and Imaging:

Counterstain nuclei and mount as described in the sequential protocol.

Image the sample.
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Simultaneous Multiplex Immunofluorescence Workflow.

Data and Performance Considerations
Photostability: While a derivative, Atto 465-pentafluoroaniline, has demonstrated greater

photostability than the Atto 465 free dye, the inherent photostability of Atto dyes is generally

high, making Atto 465 suitable for imaging protocols that may require longer exposure times.

Signal-to-Noise Ratio: Achieving a good signal-to-noise ratio is dependent on several factors,

including the affinity and concentration of the antibody, the degree of labeling, and the imaging

parameters. Proper blocking and thorough washing are critical to minimize background

staining. The brightness of Atto 465 contributes to a strong signal.
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Spectral Overlap: The relatively large Stokes shift of Atto 465 is advantageous in minimizing

bleed-through. However, when designing a multiplex panel, it is essential to use a spectrum

viewer to check for potential overlap with other fluorophores in the panel. If spectral overlap is

unavoidable, sequential imaging or spectral unmixing algorithms can be employed.

Troubleshooting
Issue Possible Cause Suggested Solution

Weak or No Signal
Inefficient antibody

conjugation.

Optimize the dye-to-antibody

molar ratio.

Low abundance of the target

protein.

Consider signal amplification

techniques.

Photobleaching.

Use an anti-fade mounting

medium and minimize light

exposure.

High Background Non-specific antibody binding.
Optimize blocking conditions

and antibody concentrations.

Incomplete removal of

unbound dye.

Ensure thorough purification of

the conjugated antibody.

Spectral Bleed-through
Overlapping emission spectra

of fluorophores.

Select fluorophores with

minimal spectral overlap. Use

narrow bandpass filters.

Perform sequential imaging.

Conclusion
Atto 465 NHS ester is a valuable tool for multiplex immunofluorescence, offering a bright and

photostable fluorophore in a spectral region that complements many existing mIF panels. By

following the detailed protocols for antibody conjugation and immunofluorescence staining

provided in these application notes, researchers can successfully integrate Atto 465 into their

multiplex imaging experiments to gain deeper insights into complex biological processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

